molecular formula C23H30O3 B123420 Melengestrol CAS No. 5633-18-1

Melengestrol

Cat. No.: B123420
CAS No.: 5633-18-1
M. Wt: 354.5 g/mol
InChI Key: OKHAOBQKCCIRLO-IBVJIVQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melengestrol: is a steroidal progestin belonging to the 17α-hydroxyprogesterone group. It is known for its antineoplastic properties, although it was never marketed for human use. An acylated derivative, this compound acetate, is commonly used as a growth promoter in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of melengestrol involves several steps starting from diosgenin. The key intermediate is 6-methyl-16-dehydropregnenolone acetate. The synthetic route includes the following steps :

    Conversion of diosgenin to 3-toluenesulfonate: This involves solvolysis of the homoallylic alcohol derivative to afford the 3,5-cyclosteroid.

    Oxidation: The product is oxidized using pyridinium chlorochromate to form a ketone.

    Reaction with methylmagnesium iodide: This step yields two isomeric carbinols, with the α-isomer predominating.

    Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to afford homoallylic acetate.

    Removal of the sapogenin side chain: This leads to the desired product, 6-methyl-16-dehydropregnenolone acetate.

Industrial Production Methods: Industrial production of this compound acetate involves the use of 3 beta-hydroxyl-16 beta-methyl-16 alpha, 17 alpha-epoxy pregna-5-ene-20-one as an initiator .

Chemical Reactions Analysis

Types of Reactions: Melengestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Pyridinium chlorochromate: Used for oxidation.

    Methylmagnesium iodide: Used for the formation of carbinols.

    Acetic acid: Used in solvolysis reactions.

Major Products Formed:

    Ketones: Formed during oxidation reactions.

    Carbinols: Formed during reactions with methylmagnesium iodide.

Scientific Research Applications

Melengestrol has several scientific research applications, including:

Mechanism of Action

Melengestrol exerts its effects by acting as a progestin. It suppresses the secretion of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone by the pituitary gland. This suppression alters the menstrual cycle to suppress ovulation .

Comparison with Similar Compounds

Uniqueness: Melengestrol is unique due to its specific use in animal reproduction and its potent progestational activity. Its acylated derivative, this compound acetate, is widely used as a growth promoter in animals .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHAOBQKCCIRLO-IBVJIVQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204869
Record name Melengestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5633-18-1
Record name Melengestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5633-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melengestrol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melengestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melengestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melengestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELENGESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melengestrol
Reactant of Route 2
Melengestrol
Reactant of Route 3
Melengestrol
Reactant of Route 4
Melengestrol
Reactant of Route 5
Reactant of Route 5
Melengestrol
Reactant of Route 6
Melengestrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.